![molecular formula C24H24ClN5O2 B2739246 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845633-08-1](/img/no-structure.png)

3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

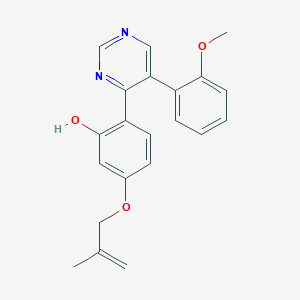

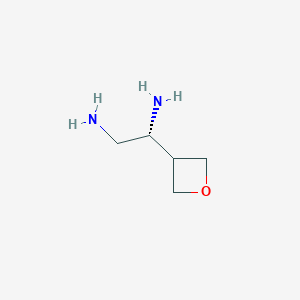

3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.

BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research into substituted thienopyrimidines, a class closely related to the compound , has demonstrated their effectiveness as antibacterial agents. This indicates the potential of pyrimidine derivatives in developing new antimicrobial treatments. For example, a study on the synthesis of substituted thienopyrimidines evaluated their antibacterial properties, providing a foundation for further exploration into related compounds (More, Chandra, Nargund, & Nargund, 2013).

Nonlinear Optical (NLO) Properties

Pyrimidine rings are key structural elements in compounds exhibiting nonlinear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and photonic devices. A study highlighted the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, suggesting that similar pyrimidine-based compounds could have significant NLO characteristics and applications (Hussain et al., 2020).

Synthesis and Photochemistry

The unique reactivity of pyrimidinediones, akin to the compound , opens avenues for novel photochemical processes. An example includes the synthesis of highly reactive pyrimidinediones and their unusual photochemical behavior, which could be harnessed for creating new materials or chemical intermediates (Shorunov et al., 2018).

Structural and Chemical Analysis

Crystal structure determination and chemical analysis of compounds containing pyrimidine and purine rings provide insights into their potential applications in material science and molecular engineering. The detailed structural investigation of such compounds aids in understanding their chemical behavior and interaction with biological targets (Wolska & Herold, 2000).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chlorobenzylamine with 4-ethylbenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-ethylbenzaldehyde", "2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 4-ethylbenzaldehyde (1.2 equiv) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours to yield the final product.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent.", "Step 6: Recrystallize the purified product from a mixture of methanol and diethyl ether to obtain the final compound in high yield and purity." ] } | |

CAS-Nummer |

845633-08-1 |

Produktname |

3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Molekularformel |

C24H24ClN5O2 |

Molekulargewicht |

449.94 |

IUPAC-Name |

3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H24ClN5O2/c1-3-16-9-11-18(12-10-16)28-13-6-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-7-4-5-8-19(17)25/h4-5,7-12H,3,6,13-15H2,1-2H3 |

InChI-Schlüssel |

LEYOASWDSNWBTM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

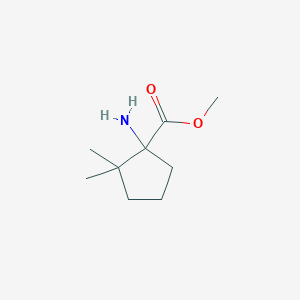

![N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2739164.png)

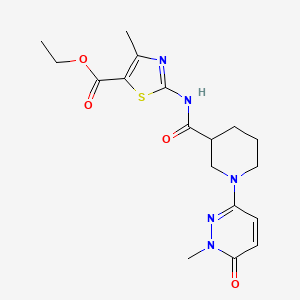

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)